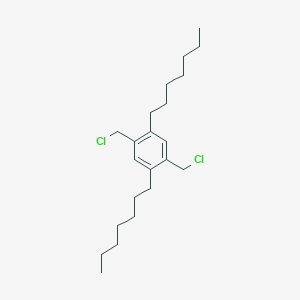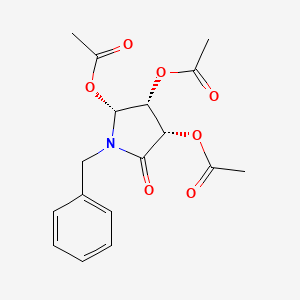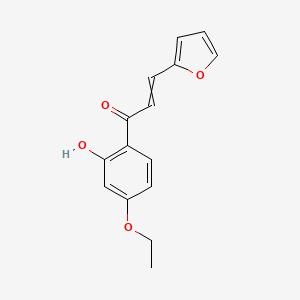
1,4-Bis(chloromethyl)-2,5-diheptylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(chloromethyl)-2,5-diheptylbenzene is an organic compound with the molecular formula C20H34Cl2 It belongs to the class of aromatic hydrocarbons and is characterized by the presence of two chloromethyl groups and two heptyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(chloromethyl)-2,5-diheptylbenzene typically involves the chloromethylation of 2,5-diheptylbenzene. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is usually conducted at elevated temperatures to ensure complete chloromethylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions: 1,4-Bis(chloromethyl)-2,5-diheptylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups, converting the compound into 1,4-dimethyl-2,5-diheptylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) in polar solvents like water or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in the formation of methylated derivatives.
科学研究应用
1,4-Bis(chloromethyl)-2,5-diheptylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用机制
The mechanism of action of 1,4-Bis(chloromethyl)-2,5-diheptylbenzene involves its ability to undergo chemical reactions that modify its structure and properties. The chloromethyl groups are reactive sites that can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in various applications, from synthesis to biological interactions.
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation and Reduction: Involves pathways that modify the oxidation state of the compound, affecting its reactivity and interactions with other molecules.
相似化合物的比较
1,4-Bis(chloromethyl)-2,5-diheptylbenzene can be compared with other similar compounds such as:
1,4-Bis(chloromethyl)benzene: Lacks the heptyl groups, making it less hydrophobic and less bulky.
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene: Contains methoxy groups instead of heptyl groups, altering its electronic properties and reactivity.
1,4-Bis(chloromethyl)-naphthalene: Features a naphthalene ring instead of a benzene ring, affecting its aromaticity and chemical behavior.
Uniqueness: The presence of heptyl groups in this compound imparts unique hydrophobic properties and steric effects, distinguishing it from other chloromethylated aromatic compounds
属性
CAS 编号 |
141123-78-6 |
|---|---|
分子式 |
C22H36Cl2 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
1,4-bis(chloromethyl)-2,5-diheptylbenzene |
InChI |
InChI=1S/C22H36Cl2/c1-3-5-7-9-11-13-19-15-22(18-24)20(16-21(19)17-23)14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3 |
InChI 键 |
GCKRIWINTDXVOE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1=CC(=C(C=C1CCl)CCCCCCC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)



![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)


![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)

